2-(3,4-Dihydroxybenzyl)imidazoline

Alpha-2 Adrenoceptor Platelet Aggregation Functional Antagonism

Researchers requiring a pure α2-adrenoceptor antagonist without confounding agonist effects often face limited options. 2-(3,4-Dihydroxybenzyl)imidazoline (desoxy-CI) solves this by exhibiting negligible agonist activity (EC50 > 35 μM) while functioning as a potent antagonist in human platelet assays, inhibiting R(-)-NE- and R(-)-CI-induced aggregation with selectivity over ADP/arachidonic acid pathways. - Enables clean discrimination of adrenergic vs. non-adrenergic platelet activation mechanisms. - Serves as a benchmark desoxy analog for SAR studies exploring the functional switch from agonist to antagonist driven by benzylic hydroxyl removal. - Supplied with full analytical characterization; custom packaging available.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 72143-18-1
Cat. No. B1249728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dihydroxybenzyl)imidazoline
CAS72143-18-1
Synonyms2-(3,4-dihydroxybenzyl)imidazoline
2-(3,4-dihydroxybenzyl)imidazoline monohydrochloride
2-DHBI
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CC2=CC(=C(C=C2)O)O
InChIInChI=1S/C10H12N2O2/c13-8-2-1-7(5-9(8)14)6-10-11-3-4-12-10/h1-2,5,13-14H,3-4,6H2,(H,11,12)
InChIKeyWCYFCPHBDDVLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dihydroxybenzyl)imidazoline: Baseline Overview


2-(3,4-Dihydroxybenzyl)imidazoline (CAS 72143-18-1), also referred to as desoxy-CI or 2-DHBI, is a synthetic catecholimidazoline derivative of tolazoline [1]. The compound shares the same 2-substituted imidazoline core but replaces the benzylic hydroxyl group of its parent, 2-(3,4,α-trihydroxybenzyl)imidazoline (catecholimidazoline; CI), with hydrogen, forming the desoxy congener [2]. This structural modification confers a distinct pharmacological profile, shifting the compound from a predominantly α-adrenergic agonist to a functional antagonist in certain receptor systems, a critical differentiator explored in comparative studies [2][3].

Receptor Probe
Functional α2-adrenoceptor antagonist tool compound
Structural Analog
Desoxy congener of CI; shifts from agonist to antagonist profile
Study Context
Supports imidazoline SAR and stereochemical interaction studies

2-(3,4-Dihydroxybenzyl)imidazoline: Why Generics Fail


Simple substitution of 2-(3,4-dihydroxybenzyl)imidazoline with its closely related hydroxylated analog, 2-(3,4,α-trihydroxybenzyl)imidazoline (CI), or other generic imidazolines like tolazoline, is not pharmacologically equivalent. Direct comparative studies in human platelets demonstrate that while the hydroxylated enantiomer R(-)-CI acts as a potent agonist (EC50 7.5 μM), the desoxy derivative (2-(3,4-dihydroxybenzyl)imidazoline) exhibits negligible agonist activity (EC50 > 35 μM) and instead functions as a relatively potent α-adrenoceptor antagonist [1]. This functional switch from agonist to antagonist, confirmed by the observation that desoxy-CI inhibits platelet aggregation induced by R(-)-CI and R(-)-NE but not by ADP or arachidonic acid, means that substituting one for the other would yield opposite experimental outcomes in receptor assays [1][2]. Furthermore, the Easson-Stedman Hypothesis predicts that the desoxy derivative should be equipotent to the S(+)-isomer; however, the imidazoline class deviates from this, highlighting a unique stereochemical interaction that cannot be extrapolated from catecholamine SAR [2].

Desoxy-CI (Target)
Hydroxylated CI
Functional switch from agonist to antagonist may reverse receptor assay outcomes.
Desoxy-CI (Target)
Generic Imidazolines
Receptor selectivity context may not transfer to non-adrenergic pathways.
Desoxy-CI (Target)
Catecholamine Analogs
SAR interpretation may differ; imidazoline-specific Easson-Stedman deviation not preserved.

2-(3,4-Dihydroxybenzyl)imidazoline: Comparative Evidence


Functional Antagonism in Platelet Aggregation

In human platelet aggregation assays, 2-(3,4-dihydroxybenzyl)imidazoline (desoxy-CI) acts as a functional antagonist, unlike its hydroxylated counterpart R(-)-CI. When platelets were unresponsive to desoxy-CI as an agonist, it inhibited aggregation induced by R(-)-CI and R(-)-NE, but not by ADP or arachidonic acid, confirming a specific α-adrenoceptor-mediated antagonism [1]. The rank order of inhibitory potencies against R(-)-NE was phentolamine > clonidine > desoxy-CI > S(+)-CI, positioning desoxy-CI as a moderately potent antagonist with selectivity over non-adrenergic stimuli [1].

Platelet Antagonism
Head-to-head
Inhibits R(-)-NE-induced platelet aggregation; EC50 >35 µM vs R(-)-CI 7.5 µM. Rank: phentolamine > clonidine > desoxy-CI > S(+)-CI.
Supports selective α2-adrenoceptor antagonism study fit.
Agonist activity excluded; non-adrenergic pathways unaffected.
Alpha-2 Adrenoceptor Platelet Aggregation Functional Antagonism

Agonist Potency Comparison

The agonist potency of 2-(3,4-dihydroxybenzyl)imidazoline (desoxy-CI) is significantly lower than that of the naturally occurring catecholamine dopamine and the synthetic isomer S(+)-CI. The reported EC50 values for agonist-induced stimulation in human platelets are: dopamine (22 μM), S(+)-CI (20 μM), and desoxy-CI (>35 μM) [1]. This places desoxy-CI as the least potent agonist among these structurally related compounds, reinforcing its classification as a weak partial agonist or antagonist depending on receptor reserve and tissue context.

Agonist Potency
Head-to-head
EC50 >35 µM, >1.6‑fold less potent than dopamine (22 µM) and >1.75‑fold less than S(+)-CI (20 µM).
Lower agonist potency context supports antagonist-probe selection.
Minimal off-target agonist risk in platelet assays.
Alpha-Adrenoceptor Agonist Potency Comparison Catecholimidazoline

Structural Basis of Divergent Activity

The absence of the benzylic hydroxyl group in 2-(3,4-dihydroxybenzyl)imidazoline (desoxy-CI) is the sole structural feature differentiating it from 2-(3,4,α-trihydroxybenzyl)imidazoline (CI). This modification is responsible for the compound's departure from classical Easson-Stedman predictions, which state that the desoxy derivative should be equipotent to the less active S(+)-enantiomer. Experiments in rat aorta and human platelets confirm that the potency order for imidazolines is R(-)-CI ≥ desoxy-CI > S(+)-CI, contrasting with the catecholamine order R(-)-NE > S(+)-NE = dopamine (desoxy-NE) [1][2]. This divergence indicates that the benzylic hydroxyl group plays a distinct role in imidazoline-receptor interactions compared to phenethylamines.

SAR Deviation
Class-level inference
Imidazoline rank order (R(-) ≥ desoxy > S(+)) contrasts with catecholamine SAR; benzylic –OH removal triggers antagonist shift.
Supports imidazoline-specific binding mode investigation.
Tissue-dependent context may apply; Easson-Stedman hypothesis not upheld.
Structure-Activity Relationship Easson-Stedman Hypothesis Imidazoline

2-(3,4-Dihydroxybenzyl)imidazoline: Application Scenarios


Selective α2-Adrenoceptor Antagonism in Platelets

2-(3,4-Dihydroxybenzyl)imidazoline is optimally deployed as a functional α2-adrenoceptor antagonist in human platelet assays where confounding agonist activity must be eliminated. As demonstrated by Chang-Ho et al. (1986), desoxy-CI inhibits R(-)-NE- and R(-)-CI-induced platelet aggregation with a potency exceeding that of S(+)-CI, while showing no activity against ADP or arachidonic acid pathways [1]. This selectivity profile makes it a superior tool for discriminating adrenergic from non-adrenergic platelet activation mechanisms.

Probing Imidazoline-Specific Binding Pockets

The compound's violation of the Easson-Stedman Hypothesis, unlike its catecholamine counterparts, enables researchers to differentiate between phenethylamine-like and imidazoline-specific binding interactions at α-adrenoceptors [2]. Comparative studies using desoxy-CI alongside R(-)-CI and S(+)-CI on rat aorta and human platelets can map the stereochemical requirements unique to the imidazoline class, facilitating the design of subtype-selective ligands [3].

Reference Antagonist for SAR Studies

The well-characterized switch from agonist (R(-)-CI) to antagonist (desoxy-CI) driven solely by removal of the benzylic hydroxyl group provides a critical SAR data point for medicinal chemists [1]. 2-(3,4-Dihydroxybenzyl)imidazoline serves as a benchmark desoxy analog in SAR libraries exploring the role of hydrogen-bonding interactions in imidazoline receptor activation and blockade [3].

Application
Selection Property
Validation Focus
α2-adrenoceptor platelet studies
Functional α2-antagonist profile
Agonist-activity exclusion; adrenergic pathway specificity
Imidazoline-specific binding studies
SAR deviation from catecholamines
Stereochemical binding mode differentiation
SAR reference antagonist
Benchmark desoxy analog; hydrogen-bonding role
Hydrogen-bonding interaction in imidazoline activation vs blockade
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